2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Overview
Description
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 2-chlorophenyl group and a hydroxyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone.
Reduction: Formation of 2-(2-chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant, antinociceptive, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It has been shown to interact with neuronal voltage-sensitive sodium and calcium channels, which may contribute to its anticonvulsant and antinociceptive effects. Additionally, it may modulate the activity of certain enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- 2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone
- 2-(2-chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone
Uniqueness
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the hydroxyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications .
Biological Activity
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The compound interacts with specific molecular targets, leading to modulation of various biological processes. Its mechanism may include:
- Inhibition of protein kinases : Quinazolinones are known to inhibit various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
- Antimicrobial activity : The compound exhibits properties that can disrupt bacterial cell walls or interfere with metabolic processes in pathogens.
- Anticancer effects : By affecting cell proliferation and apoptosis pathways, quinazolinones can induce cytotoxicity in cancer cells.
Anticancer Activity
Numerous studies highlight the anticancer potential of quinazolinone derivatives. For instance, a series of 2-chloromethyl-4(3H)-quinazolinones were tested against several cancer cell lines, including HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like gefitinib .
Antimicrobial Activity
Quinazolinone derivatives exhibit notable antimicrobial properties. A study reported that various synthesized quinazolinones demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .
Bacterial Strain | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 5.64 | |
Escherichia coli | 8.33 | |
Bacillus subtilis | 4.69 |
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinones have also been documented. These compounds can inhibit inflammatory mediators and cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of several quinazolinone derivatives on various cancer cell lines using the MTT assay. Results indicated that specific substitutions at the 2-position significantly enhanced anticancer activity compared to unsubstituted analogs .
- Antimicrobial Evaluation : In an extensive screening of synthesized alkaloids, quinazolinone derivatives showed promising antibacterial activity against multiple strains, confirming their potential as lead compounds for antibiotic development .
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIVAAUAZNPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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